

# Application Note: Characterization of DSPE-Polysarcosine66 Particles by Dynamic Light Scattering

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: *DSPE-polysarcosine66*

Cat. No.: *B15551357*

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## Introduction

In the rapidly evolving field of drug delivery, lipid-based nanoparticles (LNPs) have emerged as a versatile platform for the targeted delivery of therapeutics, including mRNA vaccines and small molecule drugs.<sup>[1]</sup> The surface functionalization of these nanoparticles is critical in determining their in vivo fate, influencing circulation time, biodistribution, and immunogenicity.<sup>[1]</sup> Traditionally, polyethylene glycol (PEG) has been the gold standard for creating "stealth" nanoparticles that can evade the immune system. However, concerns over PEG-related immunogenicity have spurred the development of alternative hydrophilic polymers.<sup>[2]</sup>

Polysarcosine (pSar), a non-ionic, hydrophilic polypeptoid derived from the endogenous amino acid sarcosine, presents a promising alternative to PEG.<sup>[2]</sup> Lipids conjugated with polysarcosine, such as 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-polysarcosine (DSPE-pSar), offer excellent biocompatibility and stealth properties, potentially reducing the immunogenic response sometimes associated with PEGylated nanoparticles.<sup>[2][3]</sup> The **DSPE-polysarcosine66** variant indicates a DSPE lipid anchor conjugated to a polysarcosine polymer with an average of 66 repeating units.

Dynamic Light Scattering (DLS) is a non-invasive, well-established technique for measuring the size distribution and stability of nanoparticles in suspension.<sup>[4]</sup> This application note provides a

detailed protocol for the characterization of **DSPE-polysarcosine66** functionalized particles using DLS, focusing on the determination of hydrodynamic diameter, polydispersity index (PDI), and zeta potential.

## Principle of Dynamic Light Scattering (DLS)

DLS measures the fluctuations in scattered light intensity caused by the Brownian motion of particles in a liquid.[5] Smaller particles move more rapidly, causing faster fluctuations in scattered light, while larger particles move more slowly, resulting in slower fluctuations.[5] By analyzing these fluctuations using an autocorrelator, the diffusion coefficient (D) of the particles can be determined. The hydrodynamic diameter (d<sub>H</sub>) is then calculated using the Stokes-Einstein equation:

$$d_H = k_B T / 3\pi\eta D$$

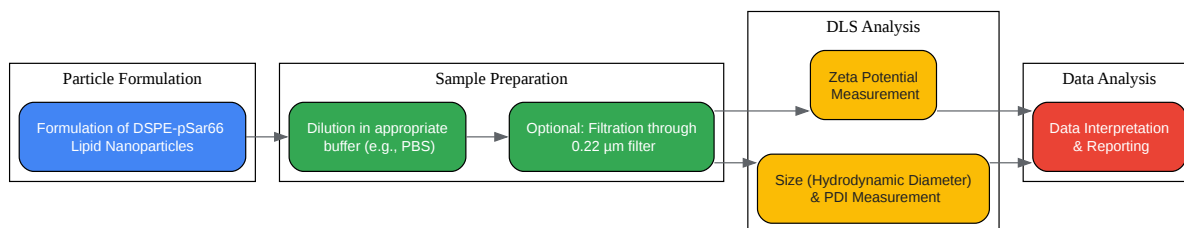
where:

- k<sub>B</sub> is the Boltzmann constant
- T is the absolute temperature
- η is the viscosity of the solvent
- D is the diffusion coefficient

The Polydispersity Index (PDI) is a dimensionless measure of the broadness of the particle size distribution, with values closer to 0 indicating a more monodisperse sample.[6] Zeta potential is a measure of the magnitude of the electrostatic charge on the particle surface and is a key indicator of colloidal stability.[7] It is determined by measuring the electrophoretic mobility of the particles in an applied electric field.

## Experimental Workflow for DLS Analysis

The following diagram illustrates the general workflow from the formulation of **DSPE-polysarcosine66** particles to their characterization by DLS.

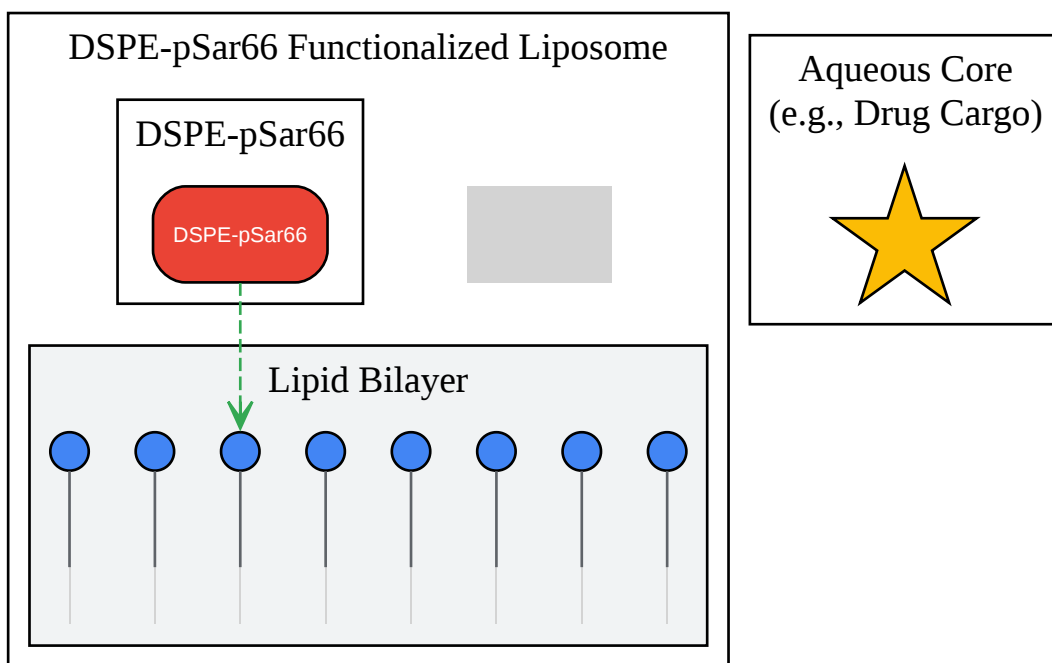


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Caption: Experimental workflow for DLS analysis of **DSPE-polysarcosine66** particles.

## Structure of DSPE-Polysarcosine66 Functionalized Liposome

The diagram below illustrates the incorporation of **DSPE-polysarcosine66** into a lipid bilayer to form a functionalized liposome.



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- To cite this document: BenchChem. [Application Note: Characterization of DSPE-Polysarcosine66 Particles by Dynamic Light Scattering]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b15551357#dynamic-light-scattering-dls-analysis-of-dspe-polysarcosine66-particles>]

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